Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-benzyl-3-azabicyclo[311]heptan-6-yl)acetate is a complex organic compound with a bicyclic structureThe compound is characterized by the presence of a benzyl group and an azabicycloheptane core, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves a multi-step process. One efficient method includes the two-step synthesis of the intermediate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This intermediate is then further reacted to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the product, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development . Additionally, the compound’s unique structure makes it valuable in the study of molecular interactions and mechanisms .
Wirkmechanismus
The mechanism of action of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound’s azabicycloheptane core is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The pathways involved in these interactions are complex and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate can be compared with other similar compounds, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and 8-azabicyclo[3.2.1]octane . These compounds share structural similarities but differ in their chemical properties and applications.
Eigenschaften
Molekularformel |
C17H23NO2 |
---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)9-16-14-8-15(16)12-18(11-14)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
InChI-Schlüssel |
GNOYKZWHNOZHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1C2CC1CN(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.